Reactive Blue 2

Overview

Description

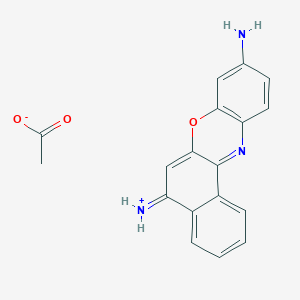

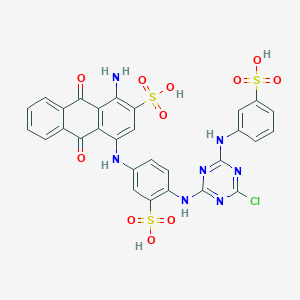

Reactive Blue 2, also known as Procion Blue HB, is a purinergic antagonist . It is a solid compound with the molecular formula C29H20ClN7O11S3 . It is most potent as an antagonist for ATP-activated channels .

Synthesis Analysis

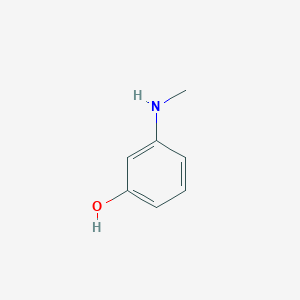

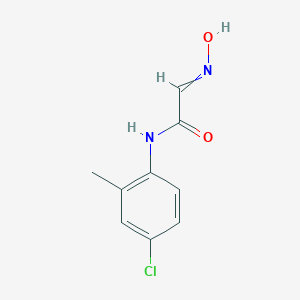

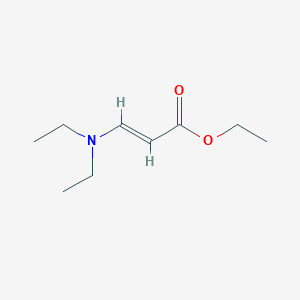

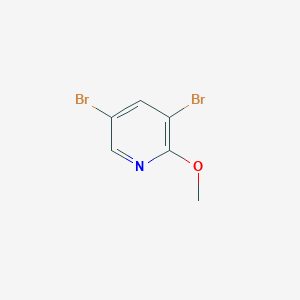

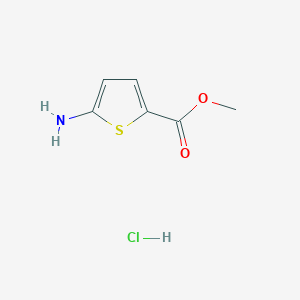

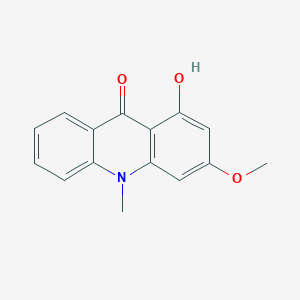

The synthesis of Reactive Blue 2 involves the displacement of the reactive chloride from Reactive Blue 2 by aminoalkylated microparticulate porous silicas . Another study describes the design and synthesis of three blue dyes, where the main body is bromamine acid, and bridge groups are aromatic amines .

Molecular Structure Analysis

The molecular structure of Reactive Blue 2 is C29H20ClN7O11S3 . It has been studied using computational chemistry techniques such as molecular docking .

Chemical Reactions Analysis

Reactive Blue 2 has been studied for its kinetic behavior towards oxidation with H2O2 . It has also been evaluated for its selective antagonism for P2Y receptors .

Physical And Chemical Properties Analysis

Reactive Blue 2 is a solid compound with the molecular formula C29H20ClN7O11S3 . Its physical and chemical properties have been studied and documented .

Scientific Research Applications

P2Y Purinoceptor Antagonist

Reactive Blue 2 acts as a P2Y purinoceptor antagonist . It is the most potent antagonist for ATP-activated channels . This makes it useful in research related to purinergic signaling, which plays a crucial role in many physiological processes.

Fluorescent Probe

Reactive Blue 2 serves as a fluorescent probe to detect DNA and proteins . This application is particularly useful in molecular biology and biochemistry research, where visualization of these biomolecules is often necessary.

Photosensitizer for Photodynamic Therapy

Reactive Blue 2 is used as a photosensitizer for photodynamic therapy . Photodynamic therapy is a treatment that uses light-sensitive compounds (photosensitizers) to destroy cancer cells, bacteria, and other targeted cells.

Marker for Cell Viability and Apoptosis

Reactive Blue 2 is used as a marker for assessing cell viability and apoptosis . In cell biology research, it’s important to determine whether cells are alive or dead, and if they’re undergoing apoptosis (programmed cell death).

Adsorption of Dyes

Reactive Blue 2 has been studied for its adsorption properties . Specifically, it has been used in research investigating the removal of dyes from wastewater . This is important in environmental science and industrial waste management.

Textile Applications

Reactive Blue 2, also known as Remazol brilliant blue, is a widely-used colorant in various textile applications . Its resistance to chemical oxidation due to its aromatic anthraquinone structure makes it highly stable .

Mechanism of Action

Target of Action

Reactive Blue 2, also known as Affi gel blue, primarily targets P2Y purinoceptors . These receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP . The compound has been found to have antagonistic activities at P2Y4 .

Mode of Action

Reactive Blue 2 acts as an ATP receptor antagonist . It interacts with its targets by blocking the ATP-activated channels, making it a potent antagonist for these channels . The compound’s mode of inhibition is noncompetitive, with a Ki of 8 μM for the membrane-bound kinase, and 6 microM for the purified kinase .

Biochemical Pathways

Reactive Blue 2 is involved in the phospholipase C (PLC) cascade . It may activate the PLC cascade in an extracellular Ca2±dependent manner and induce Ca2+ oscillations . The application of Reactive Blue 2 increases K+ secretion in a dose-dependent manner .

Pharmacokinetics

It is known that the compound has good water solubility , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Reactive Blue 2’s action include the induction of Ca2+ oscillations in cells . It enhances a Ca2+ response to histamine that is linked to the PLC cascade . In addition, it increases K+ secretion in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Reactive Blue 2 can be influenced by environmental factors. For instance, the compound’s action is dependent on the presence of extracellular Ca2+ . .

Safety and Hazards

properties

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reactive Blue 2 | |

CAS RN |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

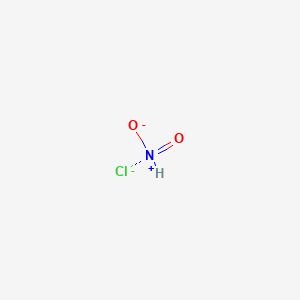

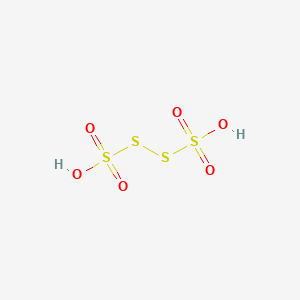

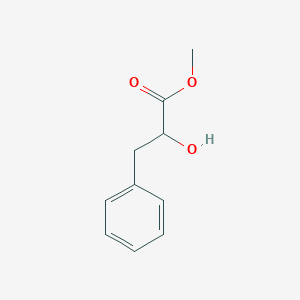

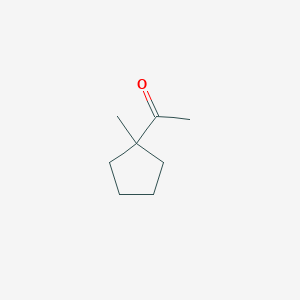

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.